

Structure-Activity Relationship of 4-Aminotetrahydropyran Compounds: A Comparative Guide

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Compound of Interest

Compound Name: 4-Aminotetrahydropyran

Cat. No.: B1267664

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The **4-aminotetrahydropyran** scaffold is a key structural motif in medicinal chemistry, valued for its three-dimensional character which can lead to improved pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **4-aminotetrahydropyran** derivatives targeting two distinct classes of enzymes: Activin-like Kinase 5 (ALK5) and Dipeptidyl Peptidase-4 (DPP-4). The data presented is compiled from published experimental studies and is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro inhibitory activities of two series of **4-aminotetrahydropyran** derivatives against their respective targets.

ALK5 Inhibitors

A series of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivatives were synthesized and evaluated for their inhibitory activity against the TGF- β type I receptor, ALK5.^{[1][2]} The optimization of this series led to the identification of potent and selective ALK5 inhibitors.

Compound ID	R Group	ALK5 IC50 (nM)
1a	-H	>1000
1b	-CH ₃	89.4
1c	-OCH ₃	75.2
1d	-F	45.6
1e	-Cl	33.1
1f	-CF ₃	28.0

Data is representative of a larger series of compounds from the cited literature. The core scaffold is 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-amine, with the 'R' group representing substitutions on a terminal phenylamino moiety.

Another series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives were also identified as potent ALK5 inhibitors. One of the lead compounds from this series, compound 8h, demonstrated an ALK5 IC50 of 25 nM.[\[3\]](#)

DPP-4 Inhibitors

A series of trifluoromethyl-substituted tetrahydropyran derivatives were designed as long-acting Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The introduction of a trifluoromethyl group at the 6-position of the tetrahydropyran ring was found to enhance the pharmacokinetic profile while maintaining potent DPP-4 inhibition.[\[4\]](#)

Compound ID	Core Structure	DPP-4 IC50 (nM)
Omarigliptin	Tetrahydropyran	1.6
Compound 2	6-Trifluoromethyl-tetrahydropyran	4.2

Compound 2 represents a key analog from the study, demonstrating that modifications to the tetrahydropyran ring can significantly impact pharmacological properties while retaining high potency.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.

ALK5 Kinase Assay

The *in vitro* inhibitory activity of the compounds against ALK5 was determined using a kinase activity assay. A typical protocol involves the following steps:

- Enzyme and Substrate Preparation: Recombinant human ALK5 kinase domain and a suitable substrate (e.g., a peptide or protein substrate like casein) are prepared in a kinase assay buffer.
- Compound Incubation: The test compounds, dissolved in DMSO, are serially diluted and pre-incubated with the ALK5 enzyme to allow for binding.
- Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
- Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
 - Radiometric Assay: Using $[\gamma-^{32}\text{P}]$ ATP and measuring the incorporation of the radioactive phosphate into the substrate.
 - Luminescence-based Assay: Using commercial kits that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
 - Fluorescence-based Assay: Using antibodies that specifically recognize the phosphorylated substrate.
- Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

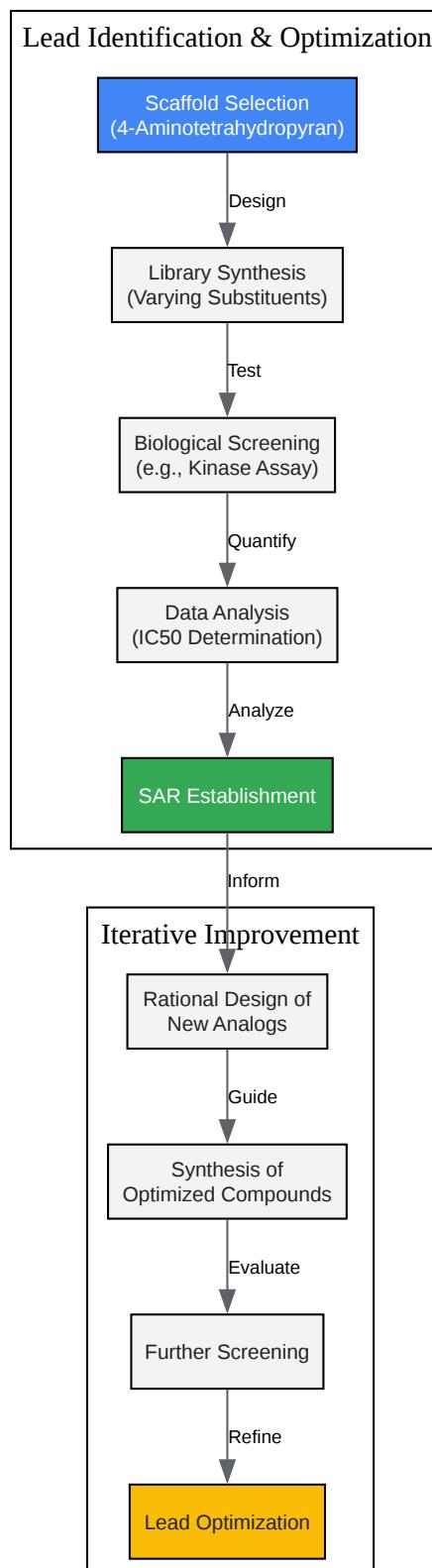
DPP-4 Inhibition Assay

The inhibitory potency of compounds against DPP-4 is typically assessed using a fluorometric assay. The general procedure is as follows:

- Reagents: Recombinant human DPP-4 enzyme, a fluorogenic substrate such as Gly-Pro-7-amino-4-methylcoumarin (GP-AMC), and a suitable assay buffer are required.
- Compound Preparation: Test compounds are dissolved in DMSO and serially diluted to various concentrations.
- Assay Procedure:
 - The DPP-4 enzyme is pre-incubated with the test compounds in a microplate.
 - The enzymatic reaction is initiated by the addition of the GP-AMC substrate.
 - The reaction mixture is incubated at 37°C.
 - The DPP-4 enzyme cleaves the substrate, releasing the fluorescent AMC molecule.
- Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
- IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce DPP-4 activity by 50%, is determined by analyzing the dose-response curve.

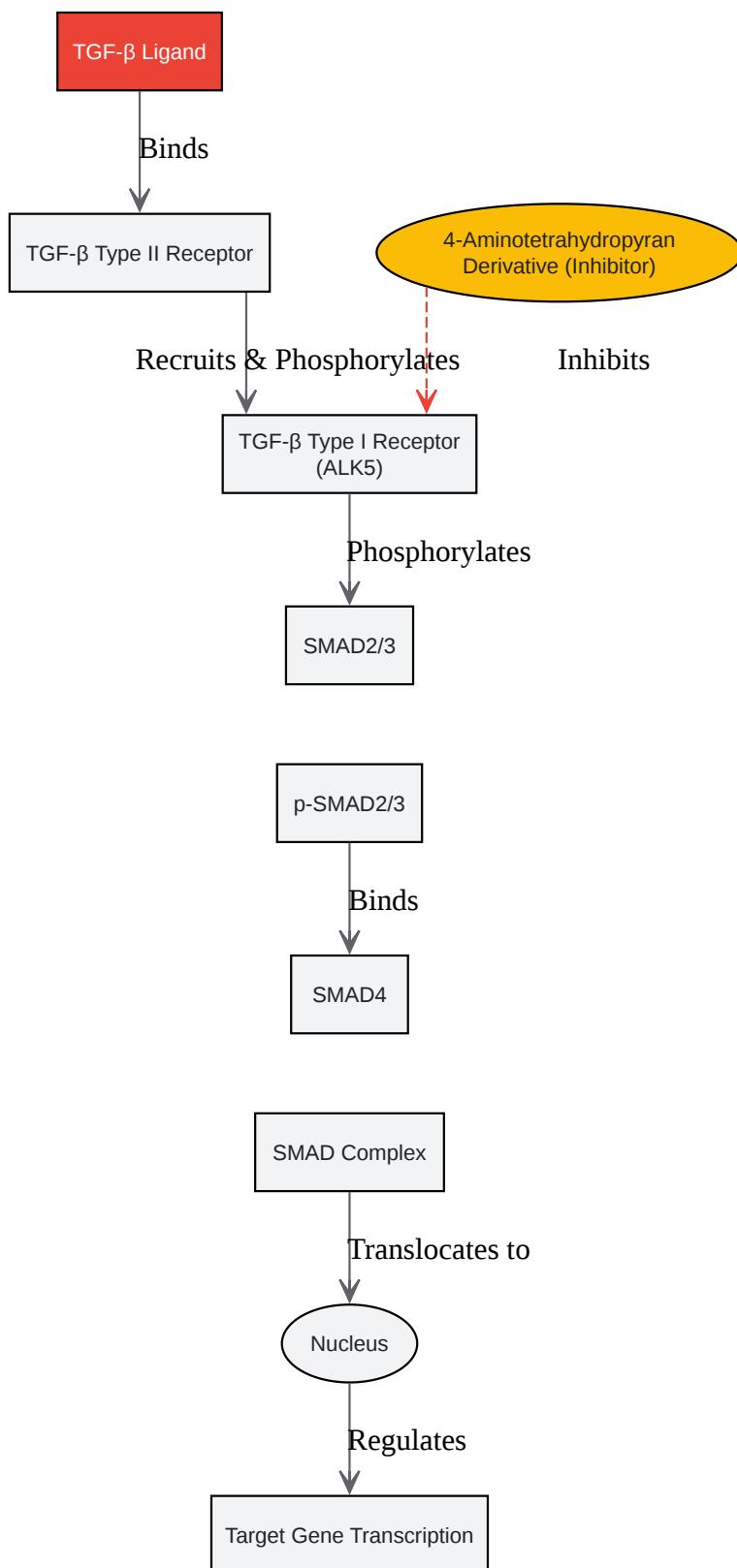
Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship studies of **4-aminotetrahydropyran** compounds.



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Caption: General workflow for a structure-activity relationship (SAR) study.



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Caption: Simplified TGF-β/ALK5 signaling pathway and the point of inhibition.

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